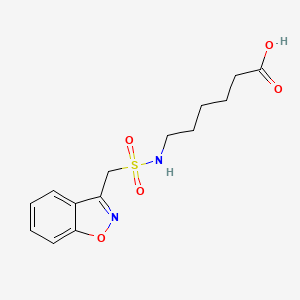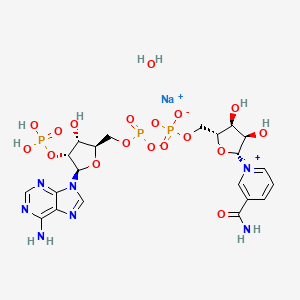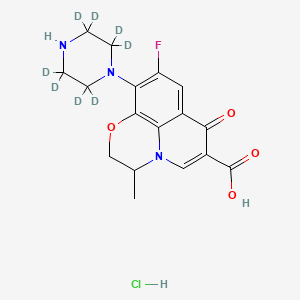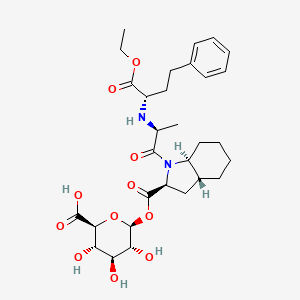
3,3',5-Triiodo-L-thyronine-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’,5-Triiodo-L-thyronine-13C6, also known as T3, is a thyroid hormone that plays a crucial role in various physiological processes in the human body . It stimulates respiratory activity at the mitochondrial level, increases rates of protein synthesis, stimulates the breakdown of cholesterol, and affects embryonic development .
Synthesis Analysis
The synthesis of 3,3’,5-Triiodo-L-thyronine-13C6 involves established methods and a new route involving manipulation of a 3’-formyl intermediate . It is also generated by deiodination of the prohormone thyroxine .Molecular Structure Analysis
The empirical formula of 3,3’,5-Triiodo-L-thyronine-13C6 is 13C6C9H12I3NO4, and its molecular weight is 656.93 . The structure of the hormone binding domains is proposed as an eight-stranded alpha/beta barrel .Chemical Reactions Analysis
In vitro hormone receptor binding (to intact nuclei) and in vivo thyromimetic activity (induction of mitochondrial 3-phosphoglycerate oxidoreductase, GPDH) were measured in rat liver and heart for these new analogues .Physical And Chemical Properties Analysis
3,3’,5-Triiodo-L-thyronine-13C6 is a thyroid hormone involved with many physiological processes in the human body including growth and development, metabolism, body temperature, and heart rate . It is about 1,000-fold less active at the thyroid hormone receptors TRα and TRβ than 3,3’,5-triiodo-L-thyronine .Applications De Recherche Scientifique
Metabolic Effects and Assay Development
A study conducted by Lorenzini et al. (2019) developed a novel method optimized for quantitating 3,5-diiodo-L-thyronine (3,5-T2) and its isomers, including 3,3',5-Triiodo-L-thyronine, by mass spectrometry in human serum. This method aimed to understand the metabolic effects of thyroid hormone derivatives, including 3,3',5-Triiodo-L-thyronine, by accurately measuring their concentrations in human blood, highlighting its significance in metabolic research and clinical chemistry (Lorenzini et al., 2019).
Bioactivity in Cancer Cells
The bioactivity of thyroid hormone analogs, including 3,3',5-Triiodo-L-thyronine, was explored by Davis et al. (2018) in the context of cancer cells. This study highlighted the non-genomic actions mediated by thyroid hormone analogs through the cell surface receptor on integrin αvβ3, elucidating their role in cancer cell proliferation, anti-apoptotic actions, and pro-angiogenic effects. The findings underscore the therapeutic potential of targeting thyroid hormone pathways in cancer treatment (Davis et al., 2018).
Mitochondrial Activity Regulation
Research on the regulation of skeletal muscle mitochondrial activity by thyroid hormones, including 3,3',5-Triiodo-L-thyronine, was presented by Lombardi et al. (2015). The study emphasized the role of thyroid hormones in remodeling the metabolic characteristics and cytoarchitecture of myocytes, coordinating changes in mitochondrial content, bioenergetics, and substrate oxidation rate. This research offers insights into the mechanisms through which thyroid hormones, including T3, affect whole-body energy metabolism and mitochondrial function (Lombardi et al., 2015).
Molecular Fingerprinting and Coffee Metabolism
A unique study by Pietzner et al. (2018) linked serum concentrations of 3,5-diiodo-L-thyronine (a derivative of 3,3',5-Triiodo-L-thyronine) with plasma levels of compounds indicating coffee consumption, through a comprehensive metabolomic analysis. This research suggested a strong relationship between thyroid hormone metabolites and coffee metabolism, proposing that coffee-stimulated hepatic production or accumulation of thyroid hormone derivatives could have significant metabolic implications (Pietzner et al., 2018).
Orientations Futures
The future directions of 3,3’,5-Triiodo-L-thyronine-13C6 research could involve further exploration of its physiological effects and potential applications in clinical testing . It could also involve the development of new synthesis methods and the study of its interaction with nonhistone proteins in the chromatin .
Propriétés
Numéro CAS |
1217843-81-6 |
|---|---|
Nom du produit |
3,3',5-Triiodo-L-thyronine-13C6 |
Formule moléculaire |
C15H12I3NO4 |
Poids moléculaire |
656.932 |
Nom IUPAC |
(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i1+1,2+1,6+1,8+1,9+1,13+1 |
Clé InChI |
AUYYCJSJGJYCDS-DGAVPSMWSA-N |
SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O |
Synonymes |
O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-L-tyrosine-13C6; Liothyronine-13C6; T3; L-T3-13C6; 3,3’,5-Triiodothyronine-13C6; T3 (Hormone)-13C6; Tresitope-13C6; Triiodothyronine-13C6; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




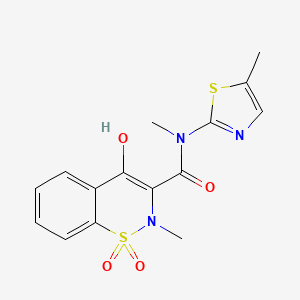


![tert-Butyl 2-[4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-ylamino]acetate](/img/structure/B563742.png)
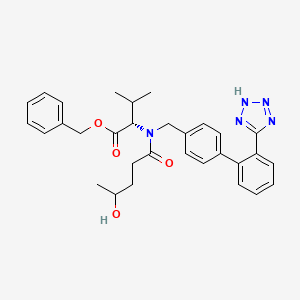
![4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B563745.png)
